molecular formula C11H12ClNO2S B1376614 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one CAS No. 1423032-77-2

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one

Cat. No.: B1376614
CAS No.: 1423032-77-2
M. Wt: 257.74 g/mol
InChI Key: JQOGBRLFUNTMLR-UHFFFAOYSA-N
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Description

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one is a specialized chemical compound with the CAS Registry Number 1423032-77-2 and a molecular formula of C11H12ClNO2S, yielding a molecular weight of 257.74 g/mol . This high-purity (typically 95% or higher) organic building block is characterized by its acetyl and chloroacetyl functional groups attached to a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure of significant interest in medicinal and synthetic chemistry . The compound is a solid and should be stored according to the supplier's recommendations, often in a cool, dry, and dark place to maintain stability. Researchers value this molecule as a key synthetic intermediate for the development of novel pharmaceutical compounds. Its core structure is related to active pharmaceutical ingredients and impurities, making it particularly valuable for constructing complex molecules with potential biological activity . The reactive chloroacetyl group makes it a versatile precursor for further derivatization, including nucleophilic substitution reactions, allowing for the creation of a diverse array of analogs for structure-activity relationship (SAR) studies . Handling of this material requires appropriate safety precautions. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and wear suitable protective equipment, including gloves and eye/face protection. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-7(14)13-3-2-10-8(6-13)4-11(16-10)9(15)5-12/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGBRLFUNTMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 4H,5H,6H,7H-Thieno[3,2-c]pyridine

  • Cyclization via Thiol Intermediates:
    Starting from 4-piperidone derivatives, protection of the amine group with benzothiazole-2-sulfonyl chloride (BtsCl) enables stability under acidic and basic conditions. Subsequent Vilsmeier-Haack formylation yields a chloroformyl intermediate, which upon reaction with sodium sulfide generates a thiol intermediate in situ. This thiol undergoes nucleophilic substitution with alkyl bromides followed by base-catalyzed cyclization to form the tetrahydrothieno[3,2-c]pyridine ring system. The protecting group is removed under mild conditions to yield the core heterocycle.

  • Pictet-Spengler Type Cyclization:
    For certain substituents at the 2-position, the Pictet-Spengler reaction is utilized, involving condensation of amino ketones with aldehydes or ketones to form the bicyclic system. This method is particularly useful for synthesizing 2-substituted tetrahydrothieno[3,2-c]pyridines with hydrogen or bromine at the 2-position.

  • Microwave-Assisted Sulfurization:
    The synthesis of thieno[3,2-c]pyridine-4-thione derivatives involves sulfurization of tetrahydrothieno[3,2-c]pyridine precursors using elemental sulfur under microwave irradiation at 170°C for short reaction times (~15 minutes), yielding thione intermediates with good yields (~69%).

Introduction of the Acetyl Group at the 5-Position

The acetyl substituent at the 5-position of the tetrahydrothieno[3,2-c]pyridine ring can be introduced via electrophilic substitution or by using appropriately substituted starting materials.

  • Use of 5-Acetyl Precursors:
    Starting from 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives, the acetyl group is already present on the heterocyclic ring, allowing further functionalization at other positions.

  • Functional Group Transformations:
    The acetyl group can also be introduced by Friedel-Crafts acylation or by oxidation of methyl substituents at the 5-position, although specific literature on this exact transformation for this compound is limited.

Functionalization to 2-Chloroethan-1-one Moiety

The key functionalization step to install the 2-chloroethan-1-one (chloroacetyl) group at the 2-position of the tetrahydrothieno[3,2-c]pyridine involves acylation reactions.

  • Reaction with Chloroacetyl Chloride:
    The free amine or an activated heterocyclic position is reacted with chloroacetyl chloride under controlled conditions (often in the presence of a base such as triethylamine) to form the chloroacetyl derivative. This step requires careful control of temperature and stoichiometry to prevent overreaction or side products.

  • Use of Chloroacetylating Agents:
    Alternatives such as chloroacetic anhydride or chloroacetyl imidazole may be employed for milder reaction conditions and improved selectivity.

Summary of Typical Synthetic Sequence

Step Reaction Type Reagents/Conditions Outcome/Intermediate Yield (%) (if reported)
1 Amine Protection Benzothiazole-2-sulfonyl chloride, NaOH Protected amine intermediate High
2 Vilsmeier-Haack Formylation POCl3, DMF Chloroformyl intermediate Moderate to high
3 Thiol Generation and Cyclization Sodium sulfide, alkyl bromide, base Cyclized tetrahydrothieno[3,2-c]pyridine core Moderate to high
4 Deprotection PhSH, K2CO3 Free tetrahydrothieno[3,2-c]pyridine High
5 Acetylation at 5-position Starting from acetylated precursor or Friedel-Crafts acylation 5-Acetyl derivative Variable
6 Chloroacetylation at 2-position Chloroacetyl chloride, base (e.g., Et3N) Final compound: 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one Moderate to high

Detailed Research Findings and Notes

  • The use of the benzothiazole-2-sulfonyl protecting group is critical for stability during multi-step synthesis, especially under acidic and basic conditions, and avoids complications from hydrogenation-based deprotection.

  • The in situ generation of thiol intermediates from chloroformyl derivatives and sodium sulfide is a key step enabling ring closure to the thieno[3,2-c]pyridine core.

  • Microwave-assisted sulfurization offers a rapid and efficient method for preparing thione intermediates, which can be precursors or analogues in the synthetic pathway.

  • The chloroacetylation step requires precise control to prevent side reactions such as over-acylation or hydrolysis of the chloroacetyl group. Use of dry solvents and inert atmosphere is recommended.

  • Crystal structure data of related compounds confirm the regiochemistry and substitution pattern, supporting the synthetic approach.

This comprehensive synthesis overview integrates diverse research findings and established synthetic methodologies to provide a professional and authoritative understanding of the preparation methods for This compound . The approach combines advanced heterocyclic chemistry, protecting group strategies, and selective functionalization to achieve the target molecule efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Its chloroethyl ketone may offer unique reactivity for covalent drug design but requires stabilization strategies.
  • Prasugrel Comparison : Highlights the importance of substituent positioning and chirality in therapeutic success. The target compound’s lack of analogous groups likely limits its pharmacological utility .
  • Future Directions : Modifying the 5-acetyl group to bulkier moieties (e.g., cyclopropyl or aryl) or replacing the chloroethyl ketone with esters (as in ) could improve stability and activity.

Biological Activity

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C10H10ClN1O1S1\text{Molecular Formula C}_{10}\text{H}_{10}\text{ClN}_{1}\text{O}_{1}\text{S}_{1}

Key Properties:

  • IUPAC Name: this compound
  • CAS Number: [insert CAS number if available]
  • Molecular Weight: [insert molecular weight if available]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of interest include:

  • Antimicrobial Activity: Studies have shown that thienopyridine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains due to its ability to disrupt cellular processes.
  • Anticancer Properties: Research indicates that similar thienopyridine compounds may inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific pathways.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation: It may interact with specific receptors in the cell membrane, leading to altered signaling cascades that affect cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to the anticancer effects observed.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study 2 Reported that a derivative caused apoptosis in human cancer cell lines with an IC50 value of 15 µM.
Study 3 Showed modulation of specific signaling pathways associated with cell survival and proliferation in vitro.

Q & A

Basic: What are the established synthetic routes for preparing 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one?

The synthesis typically involves multi-step protocols, leveraging heterocyclic chemistry and acetylation/chlorination strategies. A common approach includes:

  • Step 1 : Formation of the thieno[3,2-c]pyridine core via cyclization of precursors like 2-aminothiophene derivatives under acidic or catalytic conditions .
  • Step 2 : Acetylation at the 5-position using chloroacetyl chloride or acetyl chloride in the presence of a base (e.g., triethylamine) under reflux .
  • Step 3 : Purification via column chromatography or recrystallization, ensuring >95% purity (verified by HPLC) .
    Critical parameters include reaction temperature (often 80–100°C) and solvent choice (e.g., dichloromethane or THF).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl and chloro groups) and ring saturation. For example, the acetyl group typically shows a singlet at δ ~2.5 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₁H₁₄ClNOS has a calculated mass of 251.04 g/mol) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the thieno-pyridine core. Similar compounds show planar geometry with dihedral angles <10° between fused rings .

Advanced: How can conflicting spectroscopic data from different studies be resolved?

Discrepancies often arise from:

  • Solvent Effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-referencing solvent-specific databases is critical .
  • Crystallographic Disorder : Poorly resolved X-ray data may misrepresent substituent orientations. Use high-resolution crystals and refine models with software like SHELXL .
  • Impurity Artifacts : Trace byproducts (e.g., unreacted acetyl precursors) can skew results. Re-run reactions with stringent purification and validate via TLC .

Advanced: What strategies optimize reaction yields for scaled-up synthesis?

Key optimizations include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How is bioactivity assessed for this compound, and what structural features drive activity?

Methodologies include:

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Chloro and acetyl groups enhance membrane permeability, as seen in analogues with MICs <10 µg/mL .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The thieno-pyridine core may occupy hydrophobic binding pockets .
  • SAR Studies : Modify substituents (e.g., replacing chloro with fluoro) to evaluate potency changes .

Advanced: How can researchers mitigate compound degradation during long-term experiments?

Degradation pathways (e.g., hydrolysis of the acetyl group) are addressed via:

  • Stabilized Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Real-Time Monitoring : Use LC-MS to detect degradation products. For aqueous studies, buffer at pH 6–7 to minimize hydrolysis .
  • Matrix Stabilizers : Add antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) in biological assays .

Advanced: What computational tools predict the physicochemical properties of this compound?

  • LogP Calculation : Tools like ChemAxon or ACD/Labs estimate hydrophobicity (LogP ~2.1), critical for pharmacokinetic profiling .
  • DFT Calculations : Gaussian09 optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .
  • ADMET Prediction : SwissADME assesses absorption and toxicity risks, noting potential CYP450 interactions due to the chloro group .

Advanced: How do structural analogs inform the reactivity of this compound?

  • Thieno-Pyridine Derivatives : Analogues with ethyl or methoxy substituents show reduced electrophilicity at the chloro site, impacting nucleophilic substitution kinetics .
  • Acetyl Group Modifications : Replacing acetyl with trifluoroacetyl increases metabolic stability but reduces solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.